Dicarbine

説明

Dicarbine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a derivative of pyridine and belongs to the class of nitrogen-containing heterocycles.

科学的研究の応用

Organic Synthesis

Dicarbine, as a type of carbene, is a highly reactive intermediate in organic synthesis . These divalent carbon species are generally transient in nature and cannot be isolated . However, they can form stable metal complexes .

Synthesis of Complex Natural Products

The development of N-heterocyclic carbene (NHC) and other stable carbene led to the application of these carbon (II) donor ligands in the synthesis of complex natural products .

Transition Metal Catalysis

Carbenes, including dicarbine, have found significant use in transition metal catalysis . They are used as ligands and can help in the synthesis of complex natural products .

Organo-Catalysis

Dicarbine and other carbenes have found applications in organo-catalysis . They can act as catalysts in various organic reactions, enhancing the rate and selectivity of these reactions .

Photocatalysts in CO2 Reduction

Carbenes, including dicarbine, play an active role as photocatalysts in the reduction of CO2 . This is particularly important in the context of climate change and efforts to reduce greenhouse gas emissions .

Development of Luminescent Transition Metal Complexes

Carbenes have a role in the development of luminescent NHC transition metal complexes . They can help in tuning the emission properties of these complexes, which have applications in various fields .

Homogeneous Catalysis

N-heterocyclic carbenes (NHCs), a type of carbene that includes dicarbine, have emerged as tremendously valuable ligands in homogeneous catalysis . They allow for kinetic stabilization of metals and intermediates at unusual oxidation states .

Fine-Tuning of Reactivity at the Metal Center

The well-defined topology of NHC ligands, including dicarbine, has found widespread application in fine-tuning of reactivity at the metal center . This allows for precise control over the catalytic activity of the metal center .

作用機序

Target of Action

Dicarbine, also known as Dacarbazine, primarily targets the DNA in cancer cells . It is an antineoplastic agent used in the treatment of malignant melanoma and Hodgkin’s disease .

Mode of Action

Dicarbine is an alkylating agent that works by causing methylation, modification, and cross-linking of DNA, thereby inhibiting DNA, RNA, and protein synthesis . It is converted to its active form, monomethyl triazeno imidazole carboxamide (MTIC), in the liver . The cytotoxic effects of MTIC are manifested through alkylation (methylation) of DNA at the O6 and N7 guanine positions, leading to DNA double-strand breaks and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by Dicarbine is DNA replication. By causing methylation and cross-linking of DNA, Dicarbine disrupts the normal process of DNA replication, leading to DNA damage and cell death . This action is particularly effective against rapidly dividing cells, such as cancer cells.

Pharmacokinetics

The pharmacokinetics of Dicarbine involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, Dicarbine is distributed throughout the body, with localization likely in the liver . It is extensively metabolized in the liver to its active form, MTIC . The elimination half-life of Dicarbine is biphasic, with an initial half-life of 19 minutes and a terminal half-life of 5 hours . Approximately 40% of Dicarbine is excreted unchanged in the urine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dicarbine. For instance, temperature and humidity can affect the stability of the drug, potentially impacting its efficacy . Additionally, individual physiological factors such as renal function, genetic makeup, sex, and age can influence how the drug is metabolized and excreted, thereby affecting its action . Understanding these factors can help in optimizing the use of Dicarbine for individual patients.

特性

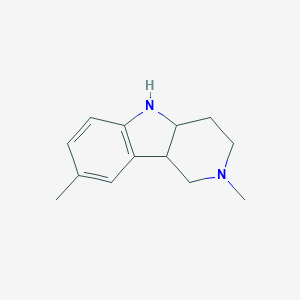

IUPAC Name |

2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJQCYXRNNCURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33162-17-3 (di-hydrochloride) | |

| Record name | Dicarbine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046193 | |

| Record name | Dicarbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicarbine | |

CAS RN |

17411-19-7 | |

| Record name | Dicarbine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017411197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17411-19-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICARBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0EA50IJ3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

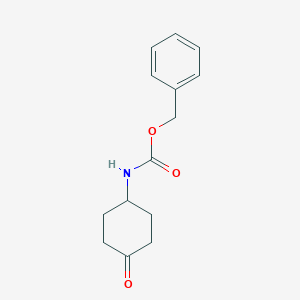

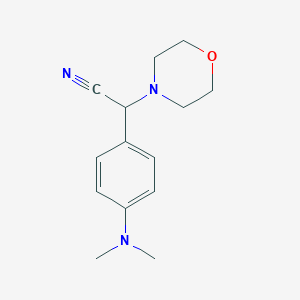

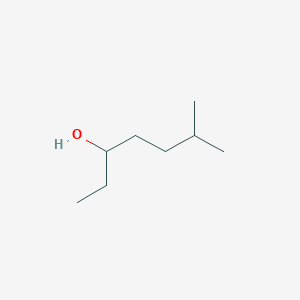

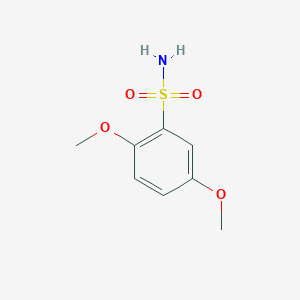

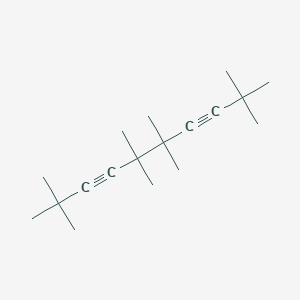

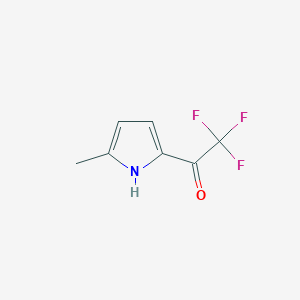

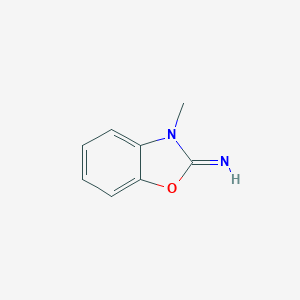

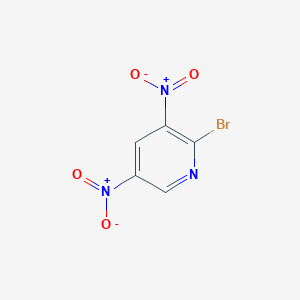

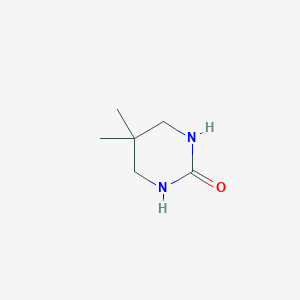

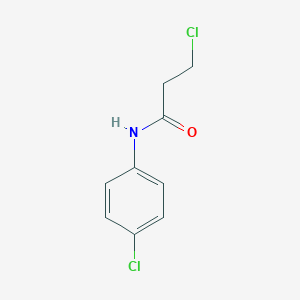

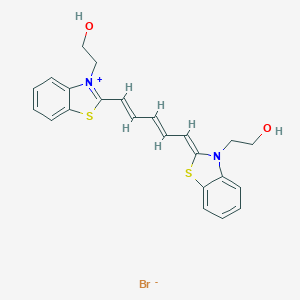

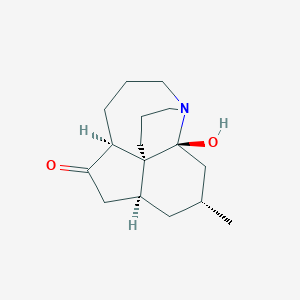

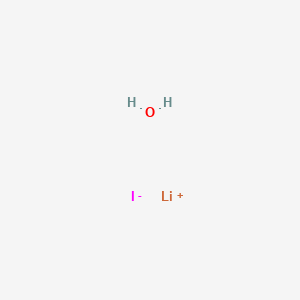

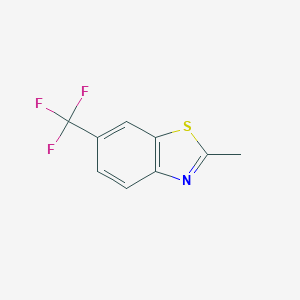

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。